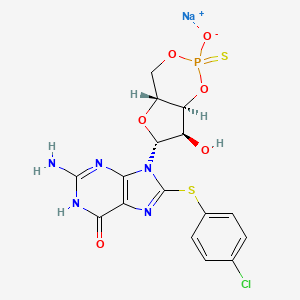

Rp-8-pCPT-cyclic GMPS Sodium

Description

BenchChem offers high-quality Rp-8-pCPT-cyclic GMPS Sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rp-8-pCPT-cyclic GMPS Sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERAACMSJYSCBY-OZOPYAHTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660596 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153660-04-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Rp-8-pCPT-cGMPS Selectivity for PKG I vs. PKG II

Executive Summary

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a membrane-permeable, metabolically stable competitive inhibitor of cGMP-dependent protein kinases (PKG).[1]

In the landscape of cyclic nucleotide signaling, selectivity is the primary challenge . While often categorized broadly as a "PKG inhibitor," Rp-8-pCPT-cGMPS occupies a specific niche. Unlike its counterpart Rp-8-Br-PET-cGMPS , which is highly selective for PKG I, Rp-8-pCPT-cGMPS acts as a pan-PKG inhibitor with a distinct functional bias toward PKG II .

This guide dissects the molecular mechanisms, quantitative selectivity profiles, and experimental protocols required to utilize Rp-8-pCPT-cGMPS effectively in distinguishing PKG I and PKG II signaling pathways.

Mechanistic Profile

Structural Determinants of Function

The efficacy of Rp-8-pCPT-cGMPS is derived from two critical chemical modifications to the guanosine cyclic monophosphate (cGMP) backbone:

-

Rp-Phosphorothioate Modification: The substitution of an exocyclic oxygen with sulfur at the phosphorus center in the Rp configuration prevents the conformational change required for the active site to phosphorylate substrates. It locks the kinase in an inactive holoenzyme state.

-

8-pCPT Substitution: The addition of a para-chlorophenylthio group at the 8-position of the guanine ring significantly enhances lipophilicity, ensuring membrane permeability without the need for acetoxymethyl (AM) esters.

Mechanism of Inhibition

Rp-8-pCPT-cGMPS functions as a competitive antagonist . It binds to the cyclic nucleotide-binding (CNB) domains of the PKG regulatory subunits but does not induce the release of the catalytic domain.

Figure 1: Competitive inhibition mechanism.[2] Rp-8-pCPT-cGMPS occupies the CNB sites, preventing cGMP binding and subsequent kinase activation.

Selectivity Analysis: PKG I vs. PKG II

This is the most critical section for experimental design. A common misconception is that Rp-8-pCPT-cGMPS is purely "PKG I selective" or "PKG II selective." The reality is nuanced by isoform affinity and available alternatives.

Quantitative Comparison

While Rp-8-pCPT-cGMPS inhibits both isoforms, data indicates a functional preference for PKG II in certain contexts, particularly when compared to PKG I-specific tools.

| Inhibitor | Target Specificity | Ki / IC50 (PKG I) | Ki / IC50 (PKG II) | Primary Application |

| Rp-8-pCPT-cGMPS | Pan-PKG / PKG II Preferred | Ki: ~0.5 µM (Iα/Iβ)IC50: 18.3 µM (Iα) | Ki: 0.7 µMIC50: 0.16 µM | The standard for inhibiting PKG II. Also inhibits PKG I, but is the only reliable tool for Type II. |

| Rp-8-Br-PET-cGMPS | PKG I Selective | Ki: ~0.03 µM | Ki: > 10 µM (Low affinity) | Strictly for isolating PKG I effects. Does not inhibit PKG II effectively.[3][4] |

| DT-2 | PKG I Selective (Peptide) | High Potency | No Effect | Highly specific peptide inhibitor for PKG I. |

*Note: IC50 values can vary significantly based on ATP concentration and substrate. The Cayman Chemical data (IC50: 0.16 µM for II vs 18.3 µM for Iα) suggests a strong biochemical selectivity for PKG II, whereas Tocris Ki data suggests comparable affinities. In practice, Rp-8-pCPT-cGMPS is the "Go-To" for PKG II because Rp-8-Br-PET-cGMPS fails to inhibit it.

The "Subtraction" Strategy

Because Rp-8-pCPT-cGMPS inhibits both isoforms (to varying degrees), but Rp-8-Br-PET-cGMPS inhibits only PKG I, the most robust experimental logic is a subtractive approach:

-

Effect A: Observed with Rp-8-Br-PET-cGMPS = PKG I Mediated .

-

Effect B: Observed with Rp-8-pCPT-cGMPS but NOT with Rp-8-Br-PET-cGMPS = PKG II Mediated .

Figure 2: Decision tree for distinguishing PKG isoforms using differential inhibitor sensitivity.

Experimental Protocols

Preparation and Handling

-

Solubility: Soluble in water or aqueous buffers (e.g., PBS) to at least 10 mM.

-

Stability: Highly resistant to mammalian phosphodiesterases (PDEs).[1] Stable in aqueous solution at -20°C.

-

Stock Solution: Prepare a 10 mM stock in PCR-grade water. Aliquot into single-use volumes to avoid freeze-thaw cycles.

Cell-Based Assay Protocol (Inhibition of PKG)

This protocol validates PKG involvement in a cellular response (e.g., smooth muscle relaxation, secretion).

Materials:

-

Target Cells (e.g., intestinal mucosa for PKG II, vascular smooth muscle for PKG I)

-

Rp-8-pCPT-cGMPS (10 mM Stock)

-

Agonist (e.g., 8-pCPT-cGMP or ANP/SNP)

Workflow:

-

Seed Cells: Culture cells to 70-80% confluence.

-

Serum Starvation (Optional): Serum starve for 2-4 hours if the assay requires a synchronized baseline.

-

Pre-Incubation (Critical):

-

Add Rp-8-pCPT-cGMPS directly to the culture media.

-

Concentration: 10 µM – 50 µM. (Note: 10 µM is often sufficient for PKG II; higher concentrations may be needed for complete pan-inhibition).

-

Time: Incubate for 15–30 minutes at 37°C. This allows membrane permeation and equilibration with the kinase.

-

-

Stimulation:

-

Add the cGMP agonist (e.g., 8-pCPT-cGMP or NO donor).[5]

-

Note: Do not wash out the inhibitor. It acts competitively; removing it from the media will reverse the inhibition.

-

-

Readout: Measure downstream endpoint (e.g., VASP phosphorylation via Western Blot, Ca2+ flux, or chloride secretion).

In Vitro Kinase Assay

For confirming direct inhibition in lysates or purified protein.

-

Reaction Mix: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM ATP, Substrate (e.g., Kemptide or VASPtide).

-

Inhibitor: Add Rp-8-pCPT-cGMPS at varying concentrations (0.1 µM – 100 µM) to determine IC50.

-

Initiation: Add Purified PKG I or PKG II enzyme.

-

Activation: Add 1 µM cGMP to activate the kinase (competing with the inhibitor).

-

Detection: Measure ³²P incorporation or use a colorimetric kinase assay kit.

Troubleshooting & Controls (Trustworthiness)

To ensure Scientific Integrity , you must control for off-target effects.

The CNG Channel Trap

Crucial Warning: Rp-8-pCPT-cGMPS is a partial agonist/activator of retinal cGMP-gated (CNG) ion channels.

-

False Positive Risk: If your readout involves Ca²⁺ influx in retinal or neuronal cells, an effect seen with Rp-8-pCPT-cGMPS might be due to channel opening, not kinase inhibition.

-

Control: Use L-cis-diltiazem (CNG channel blocker) to rule out channel contribution.

PKA Cross-Reactivity

At high concentrations (>100 µM), Rp-8-pCPT-cGMPS may inhibit PKA.

-

Validation: Use a specific PKA inhibitor (e.g., H-89 or KT 5720 ) alongside to confirm the effect is PKG-specific.

Self-Validating System

A robust experiment should include:

-

Negative Control: Vehicle only.

-

Positive Control: 8-Br-cGMP (Activator) alone.

-

Test Group: Inhibitor (Pre-treat) + Activator.

-

Selectivity Control: Rp-8-Br-PET-cGMPS (to rule out/in PKG I).

References

-

Butt, E., et al. (1994). Characterization of cyclic nucleotide-dependent protein kinases using Rp-8-pCPT-cGMPS. European Journal of Pharmacology, 269(2), 265-268.

-

Gamm, D.M., et al. (1995). The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms.[2] Journal of Biological Chemistry, 270, 27380-27388.[2]

-

Biolog Life Science Institute. (n.d.).[6] Technical Information: Rp-8-pCPT-cGMPS. Biolog Product Data.

-

Cayman Chemical. (n.d.). Rp-8-pCPT-cGMPS Product Information. Cayman Chemical.

-

Werner, K., et al. (2011). Cyclic GMP-dependent protein kinase inhibitors in health and disease. Pharmaceutics, 3(4), 754-778.

Sources

- 1. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]

- 2. caymanchem.com [caymanchem.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discerning Antagonist: A Technical Guide to Rp-8-pCPT-cGMPS for Cellular Signaling Research

This guide provides an in-depth exploration of Rp-8-pCPT-cGMPS, a pivotal tool for researchers investigating cGMP-mediated signaling pathways. We will delve into its chemical and physical properties, its mechanism of action as a potent and selective protein kinase G (PKG) inhibitor, and provide practical insights into its application in experimental settings. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this powerful pharmacological agent.

Foundational Understanding: The Significance of PKG Inhibition

The cyclic guanosine monophosphate (cGMP) signaling cascade is a ubiquitous and critical regulatory system in mammalian physiology, governing processes ranging from smooth muscle relaxation and platelet aggregation to neuronal function and memory formation. A key effector in this pathway is the cGMP-dependent protein kinase (PKG). To elucidate the precise role of PKG in these complex biological systems, specific and potent inhibitors are indispensable. Rp-8-pCPT-cGMPS has emerged as a gold-standard research tool for this purpose, offering superior membrane permeability and resistance to degradation compared to earlier generations of cGMP analogs.

Molecular Profile and Physicochemical Properties

Rp-8-pCPT-cGMPS, systematically named 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a synthetically modified cGMP analog. The key structural modifications—the addition of a p-chlorophenylthio (pCPT) group at the 8-position of the guanine ring and the phosphorothioate substitution at the cyclic phosphate moiety—confer its unique inhibitory properties and enhanced experimental utility.[1]

The pCPT group significantly increases the lipophilicity of the molecule, facilitating its passage across cell membranes.[1][2][3] This is a critical advantage for in vitro studies with intact cells, as it allows for effective intracellular concentrations to be reached.[2] Furthermore, the Rp-phosphorothioate modification renders the cyclic phosphate bond resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular levels and minimizing metabolic side effects that could confound experimental results.[3][4]

| Property | Value | Source(s) |

| Full Chemical Name | 8-[(4-chlorophenyl)thio]-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] guanosine, monosodium salt | [1] |

| Synonyms | Rp-8-pCPT-cGMPS | [1] |

| Molecular Formula | C₁₆H₁₄ClN₅O₆PS₂ · Na | [1][3] |

| Molecular Weight | ~525.9 g/mol (sodium salt) | [1][3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically >99% by HPLC | [3] |

| Storage | -20°C, protect from light | [3] |

Mechanism of Action: Competitive Antagonism of PKG

Rp-8-pCPT-cGMPS functions as a competitive inhibitor of PKG.[2][5] It selectively binds to the cGMP-binding sites on the regulatory domain of the PKG holoenzyme, preventing the binding of endogenous cGMP. This action locks the enzyme in its inactive conformation, thereby inhibiting the phosphorylation of downstream target proteins.

The inhibitory constant (Ki) for PKG is approximately 0.5 µM.[2][5] The compound exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting the distinct roles of these two major cyclic nucleotide-dependent kinases.[5]

Experimental Applications and Protocols

The high cell permeability and stability of Rp-8-pCPT-cGMPS make it suitable for a wide range of applications, including studies on vasodilation, platelet function, and neuronal plasticity.[1][2]

General Considerations for Use

-

Pre-incubation: To ensure effective inhibition, it is crucial to pre-incubate cells or tissues with Rp-8-pCPT-cGMPS before applying the cGMP-elevating stimulus. A pre-incubation time of 30-60 minutes is generally recommended to allow for sufficient membrane penetration and equilibration with the intracellular target.[6]

-

Concentration Range: The optimal concentration of Rp-8-pCPT-cGMPS will vary depending on the cell type and experimental conditions. A typical working concentration range is 1-10 µM.[1][6] It is advisable to perform a dose-response curve to determine the most effective concentration for a specific system.

-

Controls: Appropriate controls are essential for interpreting results. These should include a vehicle control (the solvent used to dissolve Rp-8-pCPT-cGMPS), a positive control (a known activator of the cGMP pathway, such as 8-pCPT-cGMP), and the experimental condition with the inhibitor alone.

Protocol: Inhibition of PKG-Mediated Vasodilation in Isolated Arterial Rings

This protocol provides a framework for assessing the role of PKG in vasodilation using Rp-8-pCPT-cGMPS.

-

Tissue Preparation: Isolate rat tail arteries and cut them into 2-3 mm rings.[1]

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

-

Inhibitor Pre-incubation: Once a stable contraction is achieved, add Rp-8-pCPT-cGMPS (e.g., 10 µM) or vehicle to the organ bath and incubate for 30-60 minutes.[1]

-

Stimulation: Induce vasodilation by adding a nitric oxide donor (e.g., SIN-1) in a cumulative concentration-response manner.[1]

-

Data Acquisition: Record the changes in isometric tension. The relaxation response is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Analysis: Compare the concentration-response curves for the NO donor in the presence and absence of Rp-8-pCPT-cGMPS to determine the extent of PKG-mediated vasodilation.

Distinguishing from Agonists and Other Analogs

It is critical to distinguish Rp-8-pCPT-cGMPS from its stereoisomer, Sp-8-pCPT-cGMPS, and the parent agonist, 8-pCPT-cGMP. While Rp-8-pCPT-cGMPS is a potent PKG inhibitor, 8-pCPT-cGMP is a potent activator of PKG.[7] This highlights the stereospecificity of the PKG cGMP-binding pocket. When designing experiments, ensure the correct compound is being used to avoid misinterpretation of results.

Concluding Remarks

Rp-8-pCPT-cGMPS is a powerful and reliable tool for the investigation of cGMP/PKG signaling. Its enhanced cell permeability and metabolic stability provide significant advantages for cellular and tissue-based assays. A thorough understanding of its molecular properties and mechanism of action, coupled with carefully designed experimental protocols, will enable researchers to precisely dissect the multifaceted roles of PKG in health and disease, paving the way for new therapeutic strategies.

References

-

Rp-8-pCPT-cGMPS. BIOLOG Life Science Institute. [Link]

-

Rp-8-pCPT-PET-cGMPS. BIOLOG Life Science Institute. [Link]

-

Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268. [Link]

-

Technical Information about Rp-8-CPT-cAMPS. BIOLOG Life Science Institute. [Link]

-

8-pCPT-cGMP. BIOLOG Life Science Institute. [Link]

-

Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. bioRxiv. [Link]

-

Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. ACS Publications. [Link]

-

Kramer, R. H., & Tibbs, G. R. (1996). Antagonists of Cyclic Nucleotide-Gated Channels and Molecular Mapping of their Site of Action. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(4), 1285–1293. [Link]

-

cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. National Institutes of Health. [Link]

-

Effects of KT5823 and Rp-8-pCPT-cGMPS on the protection provided by... ResearchGate. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]

- 4. Rp-8-pCPT-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]

Technical Guide: Rp-8-pCPT-cGMPS in cGMP Signaling Pathways

Executive Summary

Rp-8-pCPT-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer) represents a gold-standard chemical probe for elucidating the physiological roles of cGMP-dependent protein kinase (PKG).[1] Unlike early-generation inhibitors, this compound combines high membrane permeability with metabolic stability against phosphodiesterases (PDEs).[1][2] This guide provides a comprehensive technical analysis of its mechanism, selectivity profile, and validated experimental protocols for researchers dissecting cGMP signaling networks.[1]

Chemical Profile & Mechanism of Action[3]

Structural Logic

The efficacy of Rp-8-pCPT-cGMPS stems from two critical structural modifications to the native cGMP molecule:

-

Phosphorothioate Modification (Rp-Isomer): The substitution of an exocyclic oxygen atom on the phosphate group with sulfur in the Rp configuration renders the molecule resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs).[1] Crucially, this modification allows the molecule to bind to the regulatory domain of PKG without inducing the conformational change required for holoenzyme activation, thereby acting as a competitive antagonist .[1]

-

8-pCPT Substitution: The addition of a parachlorophenylthio (pCPT) group at the 8-position of the guanine ring significantly enhances lipophilicity.[1] This modification solves the historical challenge of poor membrane permeability associated with unmodified cyclic nucleotides, allowing the inhibitor to passively diffuse across cell membranes without the need for microinjection or electroporation.[1]

Mechanism of Inhibition

Rp-8-pCPT-cGMPS functions as a competitive inhibitor of PKG I and PKG II.[1] By occupying the cGMP-binding sites (both high and low affinity) on the regulatory subunits, it prevents the binding of endogenous cGMP. Consequently, the autoinhibitory domain remains locked against the catalytic core, silencing kinase activity.[1]

Key Parameters:

-

Target: cGMP-dependent protein kinase (PKG I and PKG II).[1]

-

Inhibition Constant (

): ~0.5 µM (varies slightly by isoform).[1]

Selectivity Landscape & Comparative Analysis

A common pitfall in cGMP research is the use of non-specific inhibitors. Rp-8-pCPT-cGMPS is preferred over alternatives due to its superior specificity profile.[1]

Comparative Inhibitor Profile

The following table contrasts Rp-8-pCPT-cGMPS with other common agents.

| Compound | Target Specificity | Membrane Permeability | PDE Stability | Notes |

| Rp-8-pCPT-cGMPS | High (PKG I & II) | High | Yes | Preferred tool for intact cells. |

| Rp-8-Br-cGMPS | Moderate | Low/Moderate | Yes | Less permeable; often requires higher concentrations.[1] |

| Rp-cGMPS | Moderate | Very Low | Yes | Requires microinjection or acetoxymethyl (AM) esterification.[1] |

| KT5823 | Variable | High | N/A | Warning: Often ineffective in intact cells due to sequestration; questionable specificity.[1] |

| Rp-8-Br-PET-cGMPS | High (PKG I selective) | High | Yes | Used when distinguishing PKG I vs PKG II.[1] |

Critical Caution: CNG Channels

While Rp-8-pCPT-cGMPS inhibits PKG, it acts as a partial or full agonist for Cyclic Nucleotide-Gated (CNG) channels, particularly in retinal tissues.[1]

-

Implication: If a cellular response persists after Rp-8-pCPT-cGMPS treatment, the effect may be mediated by CNG channels rather than PKG.[1] This property allows researchers to discriminate between kinase-dependent and channel-dependent pathways.[1][2][3]

Visualization of Signaling & Inhibition

The following diagram illustrates the canonical cGMP pathway and the precise intervention point of Rp-8-pCPT-cGMPS.

Caption: Figure 1. Mechanism of Action. Rp-8-pCPT-cGMPS competitively binds PKG, preventing the cGMP-induced conformational change required for kinase activation.[1]

Validated Experimental Protocol: Cell-Based Inhibition

This protocol is designed for adherent cell lines (e.g., smooth muscle cells, fibroblasts) to assess PKG-dependent phosphorylation (e.g., VASP-Ser239).[1]

Reagents & Preparation

-

Solvent: Water or aqueous buffer (e.g., PBS).[1]

-

Stock Solution: Prepare a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step-by-Step Workflow

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluence.

-

Serum Starvation (Optional but Recommended): Serum starve cells for 4–12 hours to reduce basal kinase activity.[1]

-

Inhibitor Pre-incubation (CRITICAL):

-

Replace media with fresh serum-free media containing 10–50 µM Rp-8-pCPT-cGMPS .[1]

-

Incubate for 30–60 minutes at 37°C.

-

Rationale: Although lipophilic, passive diffusion is slower than the rapid burst of cGMP produced by agonists like NO donors.[1] Adequate pre-incubation ensures the inhibitor occupies the kinase binding sites before the cGMP surge.

-

-

Agonist Stimulation:

-

Termination & Lysis:

-

Readout:

-

Perform Western Blot for phospho-VASP (Ser239) or other specific PKG substrates.[1]

-

Experimental Workflow Diagram

Caption: Figure 2. Standard Inhibition Workflow. Pre-incubation is the critical step to ensure inhibitor saturation prior to agonist stimulation.[2]

Troubleshooting & Controls

| Observation | Possible Cause | Corrective Action |

| No Inhibition Observed | Insufficient pre-incubation time.[1] | Increase pre-incubation to 60-90 minutes. |

| Concentration too low. | Titrate up to 100 µM (monitor for non-specific effects). | |

| Pathway is PKG-independent.[1] | Verify with a distinct inhibitor sequence or siRNA knockdown.[1] | |

| Cell Toxicity | High concentration / Long exposure.[1] | Reduce concentration; check cell viability (MTT assay).[1][5] |

| Unexpected Activation | CNG Channel activation. | Use CNG channel blockers (e.g., L-cis-diltiazem) to rule out channel effects.[1] |

References

-

Butt, E. et al. (1994).[1][3] (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1][6] European Journal of Pharmacology: Molecular Pharmacology.

-

Gamm, D.M. et al. (1995).[1] The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms. Journal of Biological Chemistry.

-

Biolog Life Science Institute. (n.d.).[1] Technical Information: Rp-8-pCPT-cGMPS. Biolog Product Data.

-

Cayman Chemical. (n.d.).[1] Rp-8-pCPT-cGMPS Product Information. Cayman Chemical.[1]

-

Wei, J.Y. et al. (1996).[1] Critical role of cGMP-dependent protein kinase in angiogenesis.[1] Proceedings of the National Academy of Sciences. [1]

Sources

Technical Guide: Rp-8-pCPT-cGMPS Resistance to Phosphodiesterase Hydrolysis

[1]

Executive Summary

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) represents a critical tool in signal transduction research, functioning as a membrane-permeable, metabolically stable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2]

Unlike native cGMP or early-generation analogs (e.g., 8-Br-cGMP), Rp-8-pCPT-cGMPS exhibits absolute resistance to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs).[1] This guide details the structural basis of this resistance, its pharmacological implications, and provides a validated experimental framework for verifying its stability in biological systems.[1]

Part 1: Molecular Architecture & Stability Mechanisms[1]

The resistance of Rp-8-pCPT-cGMPS to PDE hydrolysis is not accidental; it is a direct consequence of precise stereochemical engineering at the cyclic phosphate ring.[1]

The Phosphorothioate Modification (Rp-Configuration)

The defining feature of this analog is the substitution of one of the exocyclic oxygen atoms on the phosphate group with a sulfur atom. This creates a chiral center at the phosphorus atom, resulting in two diastereomers: Rp and Sp.[1]

-

Rp-Isomer (Inhibitor): The sulfur atom is positioned such that it prevents the nucleophilic attack by the hydroxide ion (activated by the metal ion in the PDE catalytic site) required to cleave the phosphodiester bond. This renders the molecule chemically inert to PDE catalysis.

-

Sp-Isomer (Activator): Conversely, the Sp configuration often retains substrate activity for PDEs and acts as a PKG activator.[1]

The 8-pCPT Modification

While the sulfur substitution confers stability, the 8-(4-chlorophenylthio) group attached to the purine ring serves two parallel functions:

-

Lipophilicity: It dramatically increases the compound's logP (approx.[1] 2.61), allowing passive diffusion across cell membranes without the need for microinjection or acetoxymethyl (AM) esterification.[1]

-

Affinity: It enhances binding affinity to the PKG regulatory domain.[1]

Comparative Stability Profile

The following table contrasts Rp-8-pCPT-cGMPS with native signaling molecules and first-generation analogs.

| Compound | Role | PDE Hydrolysis Susceptibility | Membrane Permeability | Specificity |

| Native cGMP | Agonist | High (Rapid degradation) | Low (Requires permeabilization) | Broad (PKG, PDE, Channels) |

| 8-Br-cGMP | Agonist | Moderate (Slow hydrolysis) | Low to Moderate | Broad |

| Rp-cGMPS | Antagonist | Resistant | Low | PKG-I selective |

| Rp-8-pCPT-cGMPS | Antagonist | Absolute Resistance | High | Pan-PKG Inhibitor |

Part 2: Mechanism of Action & Signaling Pathway

Rp-8-pCPT-cGMPS functions by occupying the cGMP-binding sites on the regulatory domain of PKG without inducing the conformational change required to release the catalytic subunit.[1] Because it cannot be degraded by PDEs, it maintains a constant intracellular concentration, "locking" the system in an inhibited state.[1]

Visualization: The PDE-Resistant Blockade

The following diagram illustrates the interruption of the NO/cGMP signaling cascade.

Figure 1: Signal transduction pathway showing Rp-8-pCPT-cGMPS competitively inhibiting PKG while bypassing PDE degradation.[1][3]

Part 3: Experimental Validation Protocol

To verify the stability of Rp-8-pCPT-cGMPS in your specific biological matrix (e.g., platelet lysate, tissue homogenate), use the following HPLC-based stability assay. This protocol distinguishes the analog from native nucleotides based on hydrophobicity.[1]

Protocol: In Vitro PDE Stability Assay

Objective: Quantify the hydrolysis rate of Rp-8-pCPT-cGMPS in the presence of broad-spectrum PDEs compared to cGMP.

1. Reagents & Buffer Preparation[1]

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂ (Mg²⁺ is essential for PDE activity).[1]

-

Enzyme Source: Purified PDE (e.g., PDE1 from bovine heart) or crude cell lysate (50 µg total protein).[1]

-

Substrates:

-

Control: 100 µM cGMP.[1]

-

Test: 100 µM Rp-8-pCPT-cGMPS.

-

-

Stop Solution: 0.4 M Perchloric acid (HClO₄) or 100% Methanol (ice-cold).[1]

2. Experimental Workflow

-

Equilibration: Pre-incubate Enzyme Source in Incubation Buffer at 37°C for 5 minutes.

-

Initiation: Add Substrate (cGMP or Rp-8-pCPT-cGMPS) to initiate the reaction.[1] Total volume: 200 µL.[1]

-

Sampling: At designated time points (0, 10, 30, 60, 120 min), remove 40 µL aliquots.

-

Quenching: Immediately mix aliquot with 10 µL Stop Solution to denature PDEs.

-

Neutralization: If using acid, neutralize with KHCO₃ to pH 7.[1]0. Centrifuge at 12,000 x g for 5 min to remove protein precipitate.

-

Analysis: Inject 20 µL of supernatant into HPLC.

3. HPLC Conditions (Self-Validating System)

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][4][5] The lipophilic 8-pCPT group ensures the analog elutes significantly later than native cGMP.

-

Mobile Phase:

-

Gradient: Isocratic 70% A / 30% B (Adjust B up to 50% if retention is too high).

4. Expected Results (Data Interpretation)

| Analyte | Retention Time (Approx) | Area at T=0 min | Area at T=120 min | Conclusion |

| cGMP | ~4-6 min | 100% | < 10% | Hydrolyzed to 5'-GMP |

| Rp-8-pCPT-cGMPS | ~12-15 min | 100% | > 98% | Stable / Resistant |

References

-

Biolog Life Science Institute. Rp-8-pCPT-cGMPS Product Specification & Technical Data. [Link][1]

-

Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1][8] European Journal of Pharmacology: Molecular Pharmacology. [Link]

-

Genieser, H.G., et al. (1992). Synthesis and properties of phosphorothioate analogues of cyclic GMP. [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]

- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. biolog.de [biolog.de]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Rp-8-pCPT-cGMPS Inhibition of PKG Isoforms

[1][2][3]

Executive Summary

Rp-8-pCPT-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer) represents a critical tool in signal transduction research, acting as a membrane-permeable, metabolically stable, competitive inhibitor of cGMP-dependent protein kinase (PKG).

Unlike first-generation inhibitors (e.g., Rp-cGMPS), the addition of the 8-pCPT (parachlorophenylthio) group significantly enhances lipophilicity, allowing for application in intact cells without microinjection. Crucially, the Rp-phosphorothioate modification prevents the conformational change necessary for the release of the catalytic subunit, thereby locking the holoenzyme in an inactive state.

Critical Application Note: Researchers must distinguish this compound from its non-thio counterpart, 8-pCPT-cGMP, which is a potent activator of PKG. Confusing these two will invert experimental results.

Mechanistic Pharmacology

The "Rp" vs. "Sp" Stereochemistry

The inhibition mechanism relies on the chirality of the phosphorus atom in the cyclic phosphate ring.

-

Sp-isomers: Mimic the natural cGMP conformation, inducing the allosteric change that activates the kinase.

-

Rp-isomers: Bind to the Regulatory (R) subunits of PKG (Sites A and B) but do not induce the conformational shift required to expose the Catalytic (C) site. They act as "dead-end" competitive antagonists.

Isoform Selectivity Profile

Rp-8-pCPT-cGMPS is a broad-spectrum PKG inhibitor with distinct functional potencies across isoforms. While binding affinities (

Diagram 1: Mechanism of Competitive Inhibition

The following diagram illustrates the competitive antagonism of Rp-8-pCPT-cGMPS against endogenous cGMP at the regulatory domain.

Caption: Rp-8-pCPT-cGMPS binds the regulatory subunit, preventing the conformational shift required for catalytic activation.

Quantitative Profile: Inhibition Constants ( )

The values below represent a consensus from biochemical assays using purified enzymes. Note the discrepancy between binding affinity (

Table 1: Binding and Inhibition Constants[1]

| Target Isoform | Selectivity Note | ||

| PKG I | 0.50 | ~18.3 | Moderate inhibition; requires higher conc. than PKG II.[1][2][3][4] |

| PKG I | 0.45 | N/A | Similar binding profile to I |

| PKG II | 0.70 | 0.16 | High Functional Potency. Often considered the primary target in functional assays. |

| PKA (cAPK) | > 10-50 | > 100 | Low affinity. Exhibits ~100-fold selectivity for PKG over PKA. |

Data Interpretation:

-

vs.

-

PKA Cross-Reactivity: At concentrations >50

M, this compound may begin to inhibit PKA. Always titrate carefully.

Experimental Protocols

Preparation and Storage

-

Solubility: Soluble in water or aqueous buffers (e.g., PBS) to at least 10 mM.

-

Stock Solution: Prepare a 10 mM stock in PCR-grade water. Aliquot into small volumes (e.g., 20

L) to avoid freeze-thaw cycles. -

Storage: Store lyophilized powder at -20°C. Stock solutions are stable at -20°C for 3-6 months.

In Vivo (Intact Cell) Inhibition Protocol

Because this inhibitor competes with endogenous cGMP, pre-incubation is mandatory . If you add the inhibitor after or simultaneously with the stimulus (e.g., NO donor), the endogenous cGMP surge will likely outcompete the inhibitor.

Diagram 2: Intact Cell Workflow

Caption: Step-by-step workflow for ensuring effective kinase inhibition in cell culture models.

Protocol Details

-

Starvation: Serum starve cells (0.1% - 0.5% FBS) for 4–12 hours. This lowers basal cGMP levels, making it easier for the inhibitor to occupy the kinase binding sites.

-

Pre-Incubation (Critical): Add Rp-8-pCPT-cGMPS (typically 10–50

M ) to the culture media. Incubate for 30–60 minutes at 37°C.-

Note: The lipophilic nature ensures membrane crossing, but diffusion takes time.

-

-

Stimulation: Add your agonist (e.g., SNP, DEA-NONOate, or 8-pCPT-cGMP if testing competition).

-

Lysis/Readout: Proceed immediately to lysis. Common readouts include phosphorylation of VASP (Ser239) or RhoA inhibition.

Selectivity & Troubleshooting (E-E-A-T)

The "Channel" Trap

Warning: While Rp-8-pCPT-cGMPS inhibits PKG, it acts as an agonist (activator) for Cyclic Nucleotide-Gated (CNG) channels, particularly in retinal systems.

-

Solution: If your cell type expresses CNG channels, use Rp-8-Br-PET-cGMPS instead. The "PET" modification prevents channel activation.

PKA Cross-Talk

If you observe inhibition of PKA targets (e.g., CREB phosphorylation) at 50

-

Lower the concentration to 10

M. -

Run a control with a specific PKA inhibitor (e.g., H-89 or KT 5720) to distinguish the pathways.

Control Compounds

Always run a parallel condition with the Sp-isomer (Sp-8-pCPT-cGMPS) or the non-thio activator (8-pCPT-cGMP) to prove that the observed effect is reversible and cGMP-dependent.

References

-

Biolog Life Science Institute. Rp-8-pCPT-cGMPS Product Datasheet (Cat. No. C 013). [Link]

-

Butt, E., et al. (1995). "The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms." Journal of Biological Chemistry, 270(45), 27380–27388.[2] [Link]

-

Butt, E., et al. (1994). "Rp-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[5] European Journal of Pharmacology, 269(2), 265-268. [Link]

Sources

- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]

- 4. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Technical Guide: Rp-8-pCPT-cGMPS Modulation of Retinal CNG Channels

Executive Summary

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a sophisticated pharmacological tool primarily utilized to dissect cyclic nucleotide signaling pathways.[1] While widely recognized as a membrane-permeable, metabolically stable inhibitor of cGMP-dependent protein kinase (PKG) , its interaction with retinal Cyclic Nucleotide-Gated (CNG) channels is complex and distinct.[1]

Unlike simple blockers, Rp-8-pCPT-cGMPS functions as a high-affinity partial agonist at retinal CNG channels.[1] This duality—inhibiting PKG while binding to and weakly activating CNG channels—makes it a critical discriminator in signal transduction research. This guide details the biophysical mechanisms, experimental protocols, and data interpretation strategies required to use this compound effectively in retinal electrophysiology.[1]

Molecular Profile & Target Architecture[1]

Chemical Properties[1][2][3][4][5][6]

-

Systematic Name: 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer.[1][2]

-

Key Modifications:

-

8-pCPT (parachlorophenylthio): Enhances lipophilicity (membrane permeability) and increases affinity for the CNG channel binding pocket via hydrophobic interactions.

-

Rp-Phosphorothioate (Sulfur substitution): Confers resistance to phosphodiesterases (PDE) and drastically alters the gating efficacy (E_eff) compared to the parent nucleotide.[1]

-

Retinal CNG Channel Architecture

Retinal CNG channels are heterotetramers located in the plasma membrane of photoreceptor outer segments.

-

Rod Channels: Composition of 3x CNGA1 and 1x CNGB1 subunits.

-

Cone Channels: Composition of 3x CNGA3 and 1x CNGB3 subunits.

-

Gating: Ligand-gated.[1] Binding of cGMP (syn-conformation) to the C-linker/CNBD (Cyclic Nucleotide Binding Domain) triggers pore opening.[1]

Mechanism of Action: The "Partial Agonist" Paradox

The interaction of Rp-8-pCPT-cGMPS with CNG channels is defined by high binding affinity but low gating efficacy .[1]

Binding Dynamics (Affinity)

The 8-pCPT moiety allows the molecule to anchor deeply into the hydrophobic pocket of the CNBD.[1]

-

Affinity (

): The compound exhibits a binding affinity often higher or comparable to cGMP.[1] The pCPT group interacts with specific leucine residues (e.g., L538 in CNGA1), stabilizing the bound state.[1]

Gating Kinetics (Efficacy)

The Rp-phosphorothioate modification at the phosphate backbone introduces an unfavorable electrostatic or steric interaction that hinders the allosteric transition required to fully open the pore.[1]

-

Result: The channel enters a "bound but closed" or "flickering" state.[1]

-

Partial Agonism: Unlike a pure antagonist (which binds without opening), Rp-8-pCPT-cGMPS elicits a small macroscopic current (typically 1–10% of

depending on voltage and isoform).[1]

Functional Consequence: The "Activating Antagonist"

The observed effect depends entirely on the background cGMP concentration:

| Experimental Condition | Background cGMP | Effect of Rp-8-pCPT-cGMPS | Mechanism |

| Dark State / Resting | Low / Physiological | Activation (Potentiation) | High affinity binding recruits channels that would otherwise be empty, causing a net increase in current (albeit weak).[1] |

| Saturated / Light | High (Experimental) | Inhibition (Antagonism) | The molecule competes with cGMP for binding sites.[1] Since its efficacy is lower than cGMP, it displaces the full agonist, reducing the total current.[1] |

Visualization: Signaling & Interaction[1]

[1]

Experimental Protocols

Patch-Clamp Configuration

To accurately characterize the effect, Inside-Out patches are recommended.[1] This configuration grants direct access to the cytoplasmic face of the channel where the ligand binding domain resides.[1]

Equipment Setup:

-

Amplifier: Axopatch 200B or equivalent.

-

Pipettes: Borosilicate glass, 2–5 MΩ resistance.[1]

-

Solution Exchange: Fast perfusion system (e.g., RSC-200) with <50 ms exchange time.

Protocol A: Dose-Response (Efficacy Check)

Objective: Determine the partial agonist capability in the absence of cGMP.

-

Baseline: Perfusion with control solution (0 cGMP). Current should be 0 pA.[1]

-

Saturation Control: Apply 1 mM cGMP to establish

. -

Wash: Return to control solution.

-

Test Step: Apply Rp-8-pCPT-cGMPS in increasing concentrations (0.1 µM, 1 µM, 10 µM, 100 µM).

-

Analysis: Normalize current responses (

) to-

Expected Result:

saturates at ~0.05 – 0.15 (5-15% activation).[1]

-

Protocol B: Competition Assay (Antagonism Check)

Objective: Measure inhibition in the presence of physiological cGMP.[2][3]

-

Activation: Apply 20 µM cGMP (approx. physiological concentration).[1][4][2] Record steady-state current (

).[1] -

Co-Application: Apply 20 µM cGMP + 50 µM Rp-8-pCPT-cGMPS .

-

Observation:

Data Presentation Template

| Parameter | Rod CNG (CNGA1/B1) | Cone CNG (CNGA3/B3) | Notes |

| ~0.5 - 2.0 µM | ~0.5 - 5.0 µM | High affinity binding.[1] | |

| 5 - 15% of cGMP | 1 - 10% of cGMP | Acts as a partial agonist.[1] | |

| Inhibition Mode | Competitive | Competitive | Displaces cGMP.[5] |

| Voltage Dependence | Weak | Weak | Unlike pore blockers, effect is largely voltage-independent.[1] |

Implications for Drug Development & Research

Distinguishing PKG vs. CNG Pathways

The primary utility of Rp-8-pCPT-cGMPS is its selectivity profile:

Decision Logic: If a cellular response is abolished by Rp-8-pCPT-cGMPS, verify the pathway:

-

Does the response rely on channel opening? If yes, the compound might be blocking the channel (check concentrations).[1]

-

Does the response rely on phosphorylation? If yes, it is likely a PKG-mediated effect.[1]

Recommendation: Always use a "dead" analog (like Rp-cGMPS, which has lower affinity) or a specific pore blocker (like L-cis-diltiazem) as a control to rule out direct channel blockade.[1]

Therapeutic Potential

While Rp-8-pCPT-cGMPS itself is a research tool, the scaffold inspires drugs for Retinitis Pigmentosa (RP) .[1] In RP, excessive cGMP leads to cytotoxic Ca2+ influx through CNG channels.[1]

-

Strategy: Develop derivatives that retain the high affinity (pCPT) but have zero efficacy (pure antagonists), effectively "plugging" the channel against the endogenous cGMP surge.[1]

Visualization: Experimental Workflow

References

-

Wucherpfennig, S., et al. (2022).[1][3][7] "cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function." Pharmaceutics, 14(10), 2102.[1][4] Link[1][4]

-

Kramer, R. H., & Tibbs, G. R. (1996).[1] "Antagonists of Cyclic Nucleotide-Gated Channels and Molecular Mapping of their Site of Action." Journal of Neuroscience, 16(4), 1285-1293.[1] Link

-

Wei, J. Y., et al. (1996).[1] "Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel."[8] Journal of Biological Chemistry.

-

Biolog Life Science Institute. "Rp-8-pCPT-cGMPS Product Information." Link

-

Zimmerman, A. L., et al. (1985).[1][5] "Interaction of hydrolysis-resistant analogs of cyclic GMP with the phosphodiesterase and light-sensitive channel of retinal rod outer segments." PNAS, 82(24), 8813-8817.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

- 6. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]

- 7. researchgate.net [researchgate.net]

- 8. pure.psu.edu [pure.psu.edu]

Methodological & Application

Recommended concentration of Rp-8-pCPT-cGMPS for inhibition

Application Note: Optimization of Rp-8-pCPT-cGMPS Concentration for Selective PKG Inhibition

Executive Summary

Rp-8-pCPT-cGMPS (Rp-8-(4-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate) is a potent, membrane-permeable, and metabolically stable competitive inhibitor of cGMP-dependent protein kinase (PKG/cGK).[1] Unlike earlier generations of inhibitors (e.g., KT5823, which has questioned efficacy in intact cells), Rp-8-pCPT-cGMPS acts directly on the cyclic nucleotide-binding sites of the regulatory subunit.

However, its utility is strictly concentration-dependent.[1] Under-dosing leads to incomplete inhibition due to competition with endogenous cGMP, while over-dosing (>50 µM) breaches the selectivity window, causing off-target inhibition of Protein Kinase A (PKA) and modulation of Cyclic Nucleotide-Gated (CNG) channels.[1] This guide defines the optimal concentration windows for purified enzyme assays versus intact cell experiments to ensure data integrity.

Mechanistic Rationale

To use this inhibitor effectively, one must understand the chemical modifications that dictate its behavior:

-

Rp-Phosphorothioate Modification: The substitution of an exocyclic oxygen with sulfur in the equatorial position (Rp isomer) reduces the ability of the molecule to induce the conformational change required for the release of the catalytic subunit.[1] It effectively "locks" the kinase in an inactive holoenzyme state.

-

8-pCPT Substitution: The parachlorophenylthio group at position 8 increases lipophilicity. This is critical for intact cell studies, allowing the molecule to cross the plasma membrane without the need for microinjection or acetoxymethyl (AM) esterification.

Diagram 1: Mechanism of Competitive Inhibition The following diagram illustrates how Rp-8-pCPT-cGMPS competes with endogenous cGMP to stabilize the inactive PKG holoenzyme.

Caption: Rp-8-pCPT-cGMPS competes with cGMP for the regulatory site, preventing catalytic subunit release.

Recommended Concentrations

The concentration required for inhibition differs by orders of magnitude between cell-free systems and intact cells. This discrepancy is due to membrane permeability limits and the high intracellular concentration of competing endogenous cGMP.

Table 1: Concentration Guidelines by Experimental Context

| Experimental System | Target PKG Isoform | Recommended Conc. | Rationale & Constraints |

| Purified Enzyme / Lysate | PKG I | 0.5 – 1.0 µM | |

| Purified Enzyme / Lysate | PKG II | 0.5 – 1.0 µM | |

| Intact Cells (Standard) | PKG I & II | 10 – 50 µM | Higher dose needed to overcome membrane barrier and compete with intracellular cGMP (often 1-5 µM).[1] |

| Intact Cells (High cGMP) | PKG I & II | 50 – 100 µM | Only use if cells are stimulated with NO donors or PDE inhibitors.[1] Risk of PKA inhibition. |

| Control (Specificity Check) | PKA | > 100 µM |

The "Danger Zone" (Specificity Warning)

Researchers often assume "more is better."[1] With Rp-8-pCPT-cGMPS, exceeding 50-100 µM is dangerous.[1]

-

PKA Inhibition: The

for PKA is approximately 8.3 µM (in cell-free assays).[1] While cell permeability protects PKA somewhat, concentrations approaching 100 µM will begin to inhibit PKA, confounding results. -

CNG Channels: High concentrations can act as partial agonists or antagonists for Cyclic Nucleotide-Gated channels, particularly in retinal or olfactory tissues.

Experimental Protocol: Intact Cell Inhibition

This protocol is designed to ensure maximal inhibition before the activation of the cGMP pathway.

Reagents:

-

Rp-8-pCPT-cGMPS, Sodium Salt: (Lyophilized).

-

Solvent: PCR-grade Water or HEPES buffer (pH 7.4).[1] Avoid DMSO if possible, as the sodium salt is water-soluble and DMSO can induce artifacts.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow. Pre-incubation is critical to allow membrane permeation.[1][2]

Detailed Steps:

-

Stock Preparation:

-

Pre-Incubation (The Critical Variable):

-

Dilute the stock directly into the culture medium to the final concentration (e.g., 30 µM).

-

Incubate cells for 15–30 minutes at 37°C.

-

Why? Unlike AM-esters, this nucleotide analog diffuses via lipid solubility. It needs time to reach equilibrium across the membrane. Adding it simultaneously with the stimulus (e.g., SNP or ANP) will result in a "race" that the inhibitor might lose.

-

-

Stimulation:

-

Add your cGMP agonist (e.g., 8-Br-cGMP, SNAP, S-Nitroso-N-acetylpenicillamine).[1]

-

Maintain the inhibitor in the media during stimulation.

-

-

Validation (Self-Validating System):

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| No Inhibition Observed | Insufficient Pre-incubation | Increase pre-incubation to 45 mins. |

| Competition with high cGMP | If using a potent NO donor, increase inhibitor to 50-70 µM.[1] | |

| Cell Toxicity | Solvent effect (DMSO) | Switch to water/buffer for stock preparation.[1] |

| Off-target effects | PKA Inhibition | Run a control with Rp-8-CPT-cAMPS (PKA inhibitor) to distinguish pathways.[1] |

| Negative Control | Specificity check | Use Rp-8-Br-cGMPS as a comparator (less permeable) or the Sp-isomer (activator) to prove cGMP dependence.[1] |

References

-

Butt, E., et al. (1994). "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[1][3] European Journal of Pharmacology: Molecular Pharmacology, 269(2), 265-268.

-

Biolog Life Science Institute. (n.d.).[1] "Technical Information: Rp-8-pCPT-cGMPS." Biolog Product Datasheet.

-

Werner, K., et al. (2011). "Cyclic GMP-dependent protein kinase type I regulation of VASP phosphorylation in platelets."[1] Platelets, 22(7).

-

Genieser, H.G., et al. (1992). "Inhibition of cGMP-dependent protein kinase by (Rp)-guanosine-3',5'-monophosphorothioates."[1][4] Journal of Neurochemistry, 59.

Sources

Technical Guide: Solubilization and Handling of Rp-8-pCPT-cGMPS Sodium Salt

Abstract & Application Context

Rp-8-pCPT-cGMPS (8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent, cell-permeable, and metabolically stable competitive inhibitor of cGMP-dependent protein kinase (PKG). Unlike the parent cGMP molecule, the modification with a para-chlorophenylthio (pCPT) group at the 8-position significantly enhances lipophilicity, facilitating membrane permeation without the need for microinjection or esterification.

The "Rp" chiral configuration at the phosphorus atom renders this analog an antagonist, preventing the conformational changes required for PKG holoenzyme activation. It is widely used to distinguish between PKG-mediated pathways and those regulated by cGMP-gated ion channels or phosphodiesterases (PDEs).

This guide details the precise solubilization of the Sodium Salt form, which offers superior aqueous solubility compared to the free acid, streamlining its use in physiological buffers.

Physicochemical Properties

Data verified against Biolog Life Science Institute and Cayman Chemical specifications.

| Property | Specification |

| Formula | |

| Molecular Weight | 525.9 g/mol (Sodium Salt) |

| Solubility (Water) | Soluble (> 5 mM recommended for stock) |

| Solubility (DMSO) | Soluble (> 10 mM) |

| Appearance | White to off-white crystalline solid |

| UV Absorption ( | 276 nm |

| Extinction Coeff.[1][2][3][4] ( | |

| Stability | Metabolic stability against mammalian PDEs; Hygroscopic |

Solubilization Protocols

Critical Pre-Requisites

-

Hygroscopic Nature: The lyophilized solid is sensitive to humidity.[4][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can cause the powder to contract into sticky droplets.

-

Plasticware: Due to the lipophilic pCPT group, this compound has a higher affinity for plastics than unmodified cGMP. Use Lo-Bind (low retention) microcentrifuge tubes and pipette tips to minimize loss.

Protocol A: Aqueous Reconstitution (Standard)

Best for immediate use or aliquoting for cell culture.

-

Calculate Volume: Determine the volume of solvent required to achieve a 5 mM stock solution.

-

Example: For 1 mg of Rp-8-pCPT-cGMPS Na (MW 525.9), add 380 µL of solvent.

-

-

Select Solvent: Use PCR-grade water or PBS (pH 7.4) . The sodium salt dissociates readily in neutral aqueous buffers.

-

Dissolution: Add the solvent directly to the product vial.

-

Mixing: Vortex gently for 30 seconds. If particulates remain, use a sonicating water bath for 1-2 minutes. Caution: Avoid prolonged sonication which can heat the solution.

-

Verification: Inspect visually. The solution should be clear and colorless.

Protocol B: High-Concentration Organic Stock

Best for long-term storage or when high stock concentrations (>10 mM) are required to minimize vehicle volume in assays.

-

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Aim for a 10 mM to 20 mM stock.

-

Dissolution: Add DMSO to the vial. Vortex vigorously.

-

Aliquoting: DMSO stocks are less prone to freeze-thaw degradation but should still be aliquoted to minimize moisture introduction.

Quality Control: Concentration Verification

Trustworthiness Check: Do not assume the mass in the vial is exactly as printed (e.g., 1 mg) due to potential salt/hydrate variations or manufacturing overfill. Use UV spectrophotometry for precise quantification.

-

Dilution: Prepare a 1:50 or 1:100 dilution of your stock in water/buffer.

-

Blank: Use the solvent alone (Water/DMSO) as the blank.

-

Measurement: Measure Absorbance at 276 nm (

). -

Calculation (Beer-Lambert Law):

-

Where

and

-

Storage and Stability

-

Lyophilized Powder: Store at -20°C . Desiccate if possible.

-

Aqueous Stock: Aliquot immediately. Stable at -20°C for at least 3 months. Avoid repeated freeze-thaw cycles.

-

DMSO Stock: Stable at -20°C for >6 months.

Biological Application Notes

-

Cell Permeability: The pCPT group renders the molecule sufficiently lipophilic to cross membranes.[6] No acetoxymethyl (AM) ester loading is required.

-

Working Concentration: Typical inhibitory concentrations range from 1 µM to 50 µM .

-

Note: High concentrations (>100 µM) may lead to non-specific effects or off-target binding to other cyclic nucleotide-binding proteins.

-

-

Incubation Time: Pre-incubate cells for 15–30 minutes before adding the agonist (e.g., cGMP, NO donors) to ensure the inhibitor has equilibrated across the membrane and bound to the PKG regulatory domain.

Visual Workflows

Figure 1: Reconstitution Workflow

Caption: Step-by-step workflow for the safe reconstitution and storage of Rp-8-pCPT-cGMPS.

Figure 2: Mechanism of Action (PKG Inhibition)

Caption: Rp-8-pCPT-cGMPS competitively binds to the regulatory subunit of PKG, preventing activation.

References

-

Biolog Life Science Institute. Rp-8-pCPT-cGMPS (Cat. No. C 013) Technical Datasheet. Retrieved from [Link]

-

Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1][6] European Journal of Pharmacology, 269(2), 265–268. Retrieved from [Link]

-

Werner, K., et al. (2011).[5] Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(2), 169–176.[5] Retrieved from [Link]

Sources

Technical Guide: Preparation of Rp-8-pCPT-cGMPS Stock Solutions

This application note details the preparation, handling, and experimental considerations for Rp-8-pCPT-cGMPS , a potent, cell-permeable inhibitor of cGMP-dependent protein kinase (PKG).[1][2]

Compound: Rp-8-pCPT-cGMPS (Sodium Salt) CAS: 208445-07-2 (Sodium salt) Molecular Weight: ~525.9 g/mol (Sodium salt)[1][2]

Introduction & Mechanism of Action

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a sophisticated tool for dissecting the cGMP signaling pathway.[1][2][3] Its utility stems from three specific structural modifications:

-

Rp-Phosphorothioate: The sulfur substitution at the cyclic phosphate renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs), ensuring metabolic stability.[1][2]

-

pCPT (para-Chlorophenylthio): This lipophilic group at the 8-position significantly enhances membrane permeability, allowing the compound to enter intact cells without the need for acetoxymethyl (AM) esterification.[1][2]

-

Rp-Configuration: This stereochemistry turns the molecule into a competitive antagonist, preventing the conformational change required for PKG activation.[1][2]

Key Selectivity Profile:

-

Inhibitor: cGMP-dependent protein kinase I and II (PKG I/II).[1][2]

-

Activator: Cyclic Nucleotide-Gated (CNG) channels (e.g., in the retina).[1][2]

-

Discriminator: Unlike non-specific inhibitors, it allows researchers to distinguish between PKG-mediated and CNG-channel-mediated effects.[1][2]

Solvent Selection: Water vs. DMSO

The choice of solvent is critical and depends on the salt form of the compound and the intended downstream application. Most commercial preparations are supplied as the Sodium Salt .[2]

Comparative Analysis

| Feature | Water / Aqueous Buffer (Recommended) | DMSO (Dimethyl Sulfoxide) |

| Solubility (Na+ Salt) | High. The ionic nature of the sodium salt makes it highly soluble in water (typically > 10 mM).[1][2] | Variable/Low. Sodium salts of nucleotides often have poor solubility in pure organic solvents.[1][2] |

| Stability | Good. Stable at -20°C. Avoid repeated freeze-thaw cycles.[1][2] | High. Excellent for long-term storage if moisture is excluded.[1][2] |

| Cell Toxicity | None. Ideal for sensitive cell lines.[1][2] | Potential. Final DMSO concentration must be < 0.1% to avoid solvent artifacts. |

| Permeability | The pCPT group ensures permeability even when delivered in aqueous media.[2] | DMSO can enhance permeability but is not strictly necessary for this lipophilic analog.[1][2] |

| Recommendation | Primary Choice. | Secondary Choice. Use only if high-concentration libraries are required and solubility is verified.[1][2] |

Expert Insight: While many small molecules require DMSO, Rp-8-pCPT-cGMPS (Na+ salt) is designed to be water-soluble. Dissolving the sodium salt in pure DMSO can lead to precipitation or "oiling out" unless water is present.[1][2] Always check if you have the Free Acid form (rare), which would require DMSO.[1][2]

Preparation Protocols

Protocol A: Preparation of Aqueous Stock Solution (Standard)

Target Concentration: 10 mM (Typical)

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.[2]

-

Weighing: Weigh the desired amount of Rp-8-pCPT-cGMPS.

-

Solvent Addition: Add PCR-grade (nuclease-free) water or PBS (pH 7.4) .[1][2]

-

Dissolution: Vortex gently. If particles persist, sonicate in a water bath for 30–60 seconds.[2] The solution should be clear and colorless.

-

Aliquoting: Divide into small aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C . Stable for at least 6 months.

Protocol B: Preparation in DMSO (Conditional)

Use only if strictly necessary for compound libraries.[1][2]

-

Verification: Confirm solubility of your specific batch in DMSO by testing a small amount first.[1][2]

-

Dissolution: Add anhydrous DMSO (stored over molecular sieves) to the powder.

-

Mixing: Vortex vigorously. If the solution appears cloudy, add water dropwise until clear (creating a DMSO:Water co-solvent system), or switch to Protocol A.

-

Storage: Store at -20°C in polypropylene tubes.

Quality Control & Validation

Trust but verify. Concentrations of nucleotide analogs can be verified using UV spectrophotometry.[1][2][4][5][6]

Method: Beer-Lambert Law (

Validation Step:

-

Dilute 5 µL of your 10 mM stock into 995 µL water (1:200 dilution).

-

Measure Absorbance at 276 nm (

).[1][2] -

Calculate Stock Concentration:

Expected

Experimental Usage Guide

-

Pre-incubation: Although pCPT increases permeability, passive diffusion is slower than active transport.[1][2] Pre-incubate cells for 15–30 minutes before adding the agonist (e.g., NO donors, cGMP analogs) to ensure complete kinase inhibition.[1][2]

-

Control: Always run a parallel control with Rp-cGMPS (non-pCPT, less permeable) or 8-pCPT-cGMP (agonist) to validate the specificity of your observed effect.[1][2]

Signaling Pathway Visualization

Figure 1: Mechanism of Action. Rp-8-pCPT-cGMPS competitively inhibits PKG but activates CNG channels, allowing for the dissection of cGMP-dependent pathways.[1][2]

References

-

Biolog Life Science Institute. Rp-8-pCPT-cGMPS Technical Data Sheet (Cat. No. C 013). [Link](Note: Link directs to main site; specific PDF availability varies by lot).[1][2][7][8]

-

Butt, E., et al. (1994).[1][2] "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[1][2][3][9] European Journal of Pharmacology, 269(2), 265-268.[1][2][10] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Rp-8-pCPT-Cyclic GMPS (sodium salt) | CAS 208445-07-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biolog.de [biolog.de]

- 5. biolog.de [biolog.de]

- 6. biolog.de [biolog.de]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

Probing the cGMP Signaling Pathway: Detailed Electrophysiology Protocols Using the PKG Inhibitor Rp-8-pCPT-cGMPS

This comprehensive guide provides detailed application notes and protocols for utilizing Rp-8-pCPT-cGMPS, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in electrophysiological studies. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the role of the cGMP/PKG signaling pathway in modulating ion channel function, neuronal excitability, and synaptic plasticity.

Introduction: The Significance of PKG Inhibition in Electrophysiology

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that governs a diverse array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. A key effector in this pathway is cGMP-dependent protein kinase (PKG). Understanding the precise role of PKG in modulating cellular electrophysiology is paramount for elucidating fundamental biological mechanisms and for the development of novel therapeutics.

Rp-8-pCPT-cGMPS is a highly valuable pharmacological tool for these investigations. It is a competitive inhibitor of PKG with a reported Ki of approximately 0.5 µM.[1] Its lipophilic nature ensures excellent cell permeability, allowing for effective inhibition of intracellular PKG in intact cells and tissue preparations.[2] Furthermore, it is resistant to hydrolysis by phosphodiesterases, ensuring stable and sustained inhibition during experiments.

This guide will provide a deep dive into the practical application of Rp-8-pCPT-cGMPS in electrophysiology, moving beyond a simple recitation of steps to explain the underlying rationale for each experimental choice.

The cGMP/PKG Signaling Pathway: A Visual Overview

To effectively utilize Rp-8-pCPT-cGMPS, a clear understanding of its place within the cGMP/PKG signaling cascade is essential. The following diagram illustrates the canonical pathway and the specific point of intervention by Rp-8-pCPT-cGMPS.

Caption: The cGMP/PKG signaling pathway and the inhibitory action of Rp-8-pCPT-cGMPS.

Physicochemical Properties and Stock Solution Preparation

A solid foundation for any experiment begins with the correct preparation of reagents. The table below summarizes the key properties of Rp-8-pCPT-cGMPS and provides a protocol for preparing a stock solution.

| Property | Value | Reference |

| Full Name | 8-para-Chlorophenylthioguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer | [1] |

| Molecular Weight | ~525.9 g/mol (sodium salt) | |

| Appearance | Crystalline solid | [3] |

| Ki for PKG | ~0.5 µM | [1] |

| Cell Permeability | High | [2] |

| Phosphodiesterase Stability | High | [4] |

Stock Solution Preparation:

-

Reconstitution: Rp-8-pCPT-cGMPS is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in high-purity water or a suitable buffer (e.g., Tris-HCl).

-

Concentration: A common stock solution concentration is 5 mM. For example, to prepare 1 mL of a 5 mM stock solution from a 1 mg vial (assuming a molecular weight of 525.9 g/mol ), you would add approximately 380 µL of solvent.

-

Solubilization: Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can aid in solubilization if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability. Protect from light.

Electrophysiology Protocols: A Step-by-Step Guide

The following protocols are designed for whole-cell patch-clamp recordings but can be adapted for other electrophysiological techniques.

General Experimental Workflow

The following diagram outlines the general workflow for an electrophysiology experiment utilizing Rp-8-pCPT-cGMPS.

Caption: General experimental workflow for investigating PKG-mediated effects using Rp-8-pCPT-cGMPS.

Detailed Protocol for Whole-Cell Patch-Clamp Recording

This protocol assumes the user is familiar with the fundamentals of whole-cell patch-clamping.

Solutions and Reagents:

-

External Solution (aCSF): Composition will be cell-type dependent. A typical aCSF for neuronal recordings contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution: Composition will depend on the specific ion channels being studied. A standard potassium-based internal solution for recording voltage-gated currents might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

-

Rp-8-pCPT-cGMPS Working Solution: On the day of the experiment, dilute the 5 mM stock solution into the external solution to the desired final concentration. A typical working concentration range is 1-10 µM.

-

PKG Activator: A cell-permeable cGMP analog such as 8-Bromo-cGMP (8-Br-cGMP) or a nitric oxide (NO) donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) can be used to activate the PKG pathway.

Step-by-Step Procedure:

-

Cell Preparation: Prepare your cells or tissue slices according to your standard laboratory protocol.

-

Establish a Stable Recording: Obtain a stable whole-cell patch-clamp recording with a giga-ohm seal. Allow the recording to stabilize for several minutes, monitoring access resistance and holding current.

-

Baseline Recording: Record the baseline electrical activity of the cell. This may involve recording spontaneous activity, evoked action potentials, or specific ion channel currents using appropriate voltage protocols.

-

PKG Activation (Positive Control): Perfuse the cell with the PKG activator (e.g., 100 µM 8-Br-cGMP). Record the changes in electrical activity. This step is crucial to confirm that the cGMP/PKG pathway is functional in your preparation and that it elicits a measurable electrophysiological response.

-

Washout: Wash out the PKG activator with the external solution until the electrical activity returns to baseline.

-

Rp-8-pCPT-cGMPS Application: Perfuse the cell with the external solution containing Rp-8-pCPT-cGMPS at the desired concentration (e.g., 5 µM). A pre-incubation period of 10-20 minutes is recommended to ensure adequate cell penetration and inhibition of PKG.

-

Challenge with PKG Activator: While continuing to perfuse with Rp-8-pCPT-cGMPS, re-apply the PKG activator.

-

Record the Response: Record the electrical activity in the presence of both the inhibitor and the activator. A successful inhibition should result in a significant reduction or complete block of the response observed in step 4.

-

Washout: Wash out all compounds to assess the reversibility of the effects.

Designing Robust Experiments: Controls and Validation

To ensure the scientific integrity of your findings, a series of control experiments are essential.

| Control Experiment | Purpose | Expected Outcome |

| Vehicle Control | To rule out any effects of the solvent used to dissolve Rp-8-pCPT-cGMPS. | No change in baseline electrophysiological properties. |

| PKG Activator Alone | To confirm a functional cGMP/PKG pathway in the preparation. | A measurable change in the electrophysiological parameter of interest. |

| Rp-8-pCPT-cGMPS Alone | To determine if the inhibitor has any direct effects on the recorded electrical activity independent of PKG activation. | Ideally, no significant change in baseline activity. However, if there is basal PKG activity, some changes may be observed. |

| Inactive Analog Control | The use of an inactive stereoisomer, if available, can provide strong evidence for the specificity of the observed effects. | The inactive analog should not block the effects of the PKG activator. |

| Alternative PKG Inhibitor | Using a structurally different PKG inhibitor, such as KT5823, can help to confirm that the observed effects are due to PKG inhibition and not an off-target effect of Rp-8-pCPT-cGMPS.[5] | The alternative inhibitor should produce a similar blockade of the PKG activator-induced response. |

Potential Off-Target Effects and Considerations

While Rp-8-pCPT-cGMPS is a selective inhibitor of PKG, it is important to be aware of potential off-target effects. At higher concentrations, it may have some activity on cyclic nucleotide-gated (CNG) channels.[6] Therefore, it is crucial to use the lowest effective concentration and to perform the appropriate control experiments outlined above.

Data Analysis and Interpretation

The primary analysis will involve comparing the magnitude of the electrophysiological response to the PKG activator in the absence and presence of Rp-8-pCPT-cGMPS. This can be quantified as a percentage of inhibition. Statistical analysis, such as a paired t-test or ANOVA, should be used to determine the significance of the observed effects.

Conclusion

Rp-8-pCPT-cGMPS is a powerful and reliable tool for dissecting the role of the cGMP/PKG signaling pathway in electrophysiology. By following the detailed protocols and incorporating the recommended controls outlined in this guide, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this fundamental signaling cascade.

References

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-CPT-cAMPS. Retrieved from [Link]

- Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268.

- Das, S., Salloum, F. N., Durrant, D., Ockaili, R., & Kukreja, R. C. (2008). Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β. Journal of Biological Chemistry, 283(43), 29572–29585.

- Han, J., Kim, N., Lee, K., & Kim, E. (2000). Modulation of Ca2+-Activated Potassium Channels by cGMP- Dependent Signal Transduction Mechanism in Cerebral Arterial Smooth Muscle Cells of the Rabbit. The Korean Journal of Physiology & Pharmacology, 4(6), 337-345.

- Kukreja, R. C., Salloum, F., Das, A., Ockaili, R., & Yin, C. (2012). Pharmacological preconditioning with sildenafil: basic mechanisms and clinical implications. Vascular pharmacology, 57(5-6), 152–163.

- Piggott, L. A., Hassell, K. A., Berk, B. C., & Taylor, J. M. (2006). Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation. The Journal of biological chemistry, 281(34), 24349–24359.

- Takimoto, E., Champion, H. C., Li, M., Belardi, D., Ren, S., Rodriguez, E. R., Bedja, D., Gabrielson, K. L., Wang, Y., & Kass, D. A. (2005). Chronic inhibition of cyclic GMP phosphodiesterase 5A prevents and reverses cardiac hypertrophy.